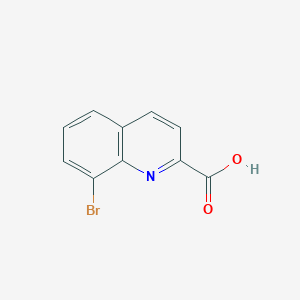

8-Bromoquinoline-2-carboxylic acid

Vue d'ensemble

Description

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 8-Bromoquinoline-2-carboxylic acid is C10H6BrNO2 . The structure of the complex is shown in the reference .Chemical Reactions Analysis

8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It may be used in the synthesis of 8-(dimesitylboryl)quinolone (ambiphilic molecule) and direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoquinoline-2-carboxylic acid is 252.06 .Applications De Recherche Scientifique

Photolabile Protecting Group

8-Bromoquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been studied for their use as a photolabile protecting group for carboxylic acids. BHQ shows greater single-photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it useful for biological applications. Its high solubility, low fluorescence, and stability under in vivo conditions make BHQ an excellent caging group for biological messengers (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

The conversion of 8-bromoquinoline derivatives into various compounds, including 6-amino-2-arylquinoline derivatives and 2-phenyl-6-(benzoxazol-2-yl)-quinolines, has been explored for their potential use as fluorescent brightening agents. These compounds show promising characteristics for applications in dye and pigment industries (Rangnekar & Shenoy, 1987).

Inhibitors for Drug Design

Quinoline-8-carboxamides, related to 8-bromoquinoline-2-carboxylic acid, have been designed and synthesized as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors show a wide range of therapeutic activities and are synthesized through an efficient process, introducing diversity in the final step of their synthesis (Lord et al., 2009).

Synthesis of Bifunctional Derivatives

The synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, a close relative of 8-bromoquinoline-2-carboxylic acid, has been studied. These derivatives have potential use in the development of new compounds with unique properties and applications in various fields of chemistry (Gracheva et al., 1982).

Reactivity Mapping

Studies on the reactivity of the quinoline ring system, including bromoquinolines like 8-bromoquinoline, have led to the synthesis of various biaryl systems and tetracyclic ring systems. Understanding the electron distribution and reactivity of quinolines aids in developing new chemical synthesis methods and applications (Håheim et al., 2019).

C-H Bond Functionalization

8-Aminoquinolines, which share structural features with 8-bromoquinoline-2-carboxylic acid, have been utilized in palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. These studies contribute to the development of methods for direct functionalization of C-H bonds, a key process in organic synthesis (Nadres et al., 2013).

Coordination Behavior in Metal Complexes

The reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives has been explored to produce 8-quinolylcyclopentadienyl metal complexes. These complexes exhibit interesting properties like solvatochromism and potential for further studies in coordination chemistry (Enders et al., 2001).

Derivatization Reagent for Carboxylic Acids

8-Bromoquinoline derivatives have been synthesized as derivatization reagents for the analysis of carboxylic acids. These reagents, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), are useful in chromatography and mass spectrometry for the sensitive detection of carboxylic acids in biological samples (Mochizuki et al., 2013).

Antibacterial Properties

8-Nitrofluoroquinolone derivatives, closely related to 8-bromoquinoline-2-carboxylic acid, have been synthesized and studied for their antibacterial properties. These compounds show promise as antibacterial agents against various gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Iron-Catalyzed Ortho-Alkylation

Using 8-aminoquinoline-based aryl carboxamides, a method for direct ortho-alkylation has been developed. This method, involving iron catalysis, is significant for its high yields, regioselectivity, and practicality in organic synthesis (Fruchey et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . Numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .

Propriétés

IUPAC Name |

8-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESLHWGCIUORPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652822 | |

| Record name | 8-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinoline-2-carboxylic acid | |

CAS RN |

914208-15-4 | |

| Record name | 8-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)

![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)

![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)

![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)

![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)